molecular formula C8H9N3 B13124954 1H-Indole-1,6-diamine CAS No. 877470-73-0

1H-Indole-1,6-diamine

Cat. No.: B13124954
CAS No.: 877470-73-0
M. Wt: 147.18 g/mol
InChI Key: BATAYVIULYDVEO-UHFFFAOYSA-N
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Description

1H-Indole-1,6-diamine is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole-1,6-diamine, often involves the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions . Another method includes the Bischler-Möhlau synthesis, which involves the cyclization of aniline derivatives . These methods provide a robust framework for creating various indole derivatives.

Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1,6-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-diones, while substitution reactions can produce various halogenated or nitro-substituted indoles .

Scientific Research Applications

1H-Indole-1,6-diamine has numerous applications in scientific research:

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness: 1H-Indole-1,6-diamine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

877470-73-0

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

indole-1,6-diamine

InChI

InChI=1S/C8H9N3/c9-7-2-1-6-3-4-11(10)8(6)5-7/h1-5H,9-10H2

InChI Key

BATAYVIULYDVEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2N)N

Origin of Product

United States

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